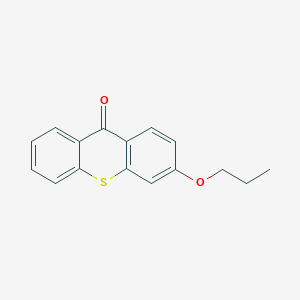

3-Propoxy-9H-thioxanthen-9-one

Description

General Overview of the Thioxanthone Molecular Scaffold and its Structural Diversity

The thioxanthone molecule, with the chemical name 9H-xanthen-9-one, is an organic compound characterized by a three-ringed (tricyclic) structure. This scaffold consists of a dibenzo-γ-pyrone framework where the central oxygen atom of the parent xanthone (B1684191) structure is replaced by a sulfur atom. researchgate.netchemicalbook.com This substitution imparts unique physicochemical properties to the molecule. researchgate.net The fundamental thioxanthone structure is represented by the chemical formula C₁₃H₈OS.

The rigidity and predominantly planar nature of the thioxanthone core, a result of its fused ring system, contribute to its stability. epa.gov This core structure allows for a wide variety of substituents to be attached at different positions, leading to a vast structural diversity among its derivatives. epa.gov The ability to modify the thioxanthone scaffold by introducing different functional groups allows for the fine-tuning of its chemical and physical properties, such as solubility, absorption of light, and biological activity. kpi.ua This versatility has made thioxanthones a so-called "privileged structure" in medicinal chemistry. nih.gov

Academic Relevance of Thioxanthones in Contemporary Chemical Sciences

Thioxanthones and their derivatives are subjects of extensive academic and industrial research due to their broad range of applications. iaea.org A primary area of interest is their use in photochemistry. Thioxanthones are highly efficient photoinitiators, meaning they can absorb light energy (typically in the UV-Visible range) and initiate chemical reactions, most notably polymerization. researchgate.netevitachem.com This property is crucial in industries that utilize UV-curing technologies for inks, coatings, and adhesives. biosynth.com

The unique photophysical properties of thioxanthones, such as high triplet energy and a relatively long triplet lifetime, make them powerful photocatalysts in various organic reactions. chemicalbook.com Beyond materials science, thioxanthone derivatives have garnered significant attention in medicinal chemistry for their potential biological activities, including antitumor and antimicrobial properties. researchgate.netevitachem.comresearchgate.net The anticancer activity of thioxanthone derivatives is often linked to the number and position of substituents on the main scaffold. The continuous development of novel synthetic methods to create highly functionalized thioxanthones underscores their importance in modern chemical research. iaea.org

Focused Research Interest in Alkoxylated Thioxanthone Derivatives, exemplified by 3-Propoxy-9H-thioxanthen-9-one

Among the various classes of thioxanthone derivatives, those bearing alkoxyl groups (like methoxy (B1213986) or propoxy) have attracted particular research interest. The introduction of an alkoxy group, such as a propoxy group, can significantly influence the molecule's electronic properties, solubility, and reactivity. evitachem.com For instance, the presence of a propoxy group is a feature in some commercially significant photoinitiators, such as 1-chloro-4-propoxy-9H-thioxanthen-9-one, which is noted for its high activity. rsc.orgtandfonline.com

The specific compound This compound (CAS Number: 106221-18-5) is an example of an alkoxylated thioxanthone. epa.gov While detailed research on this specific isomer is less extensive compared to others, the placement of a functional group at the 3-position of the thioxanthone scaffold is known to be a strategy for enhancing solubility while aiming to retain pharmacological activity. Studies on related compounds, such as 2-propoxythioxanthen-9-one, have explored their chemical reactivity, for instance, their reduction to the corresponding thioxanthene (B1196266). tandfonline.com The investigation of alkoxylated derivatives like this compound is driven by the quest to develop new molecules with tailored properties for applications ranging from advanced photopolymerization processes to the development of novel therapeutic agents. researchgate.netevitachem.com

Structure

3D Structure

Properties

CAS No. |

106221-18-5 |

|---|---|

Molecular Formula |

C16H14O2S |

Molecular Weight |

270.3 g/mol |

IUPAC Name |

3-propoxythioxanthen-9-one |

InChI |

InChI=1S/C16H14O2S/c1-2-9-18-11-7-8-13-15(10-11)19-14-6-4-3-5-12(14)16(13)17/h3-8,10H,2,9H2,1H3 |

InChI Key |

PBDYMHDUOHHISW-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3S2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Propoxy 9h Thioxanthen 9 One and Analogues

Established Synthetic Routes to the 9H-Thioxanthen-9-one Core Structure

The tricyclic thioxanthone framework is a key structural motif in various fields, including materials science and medicinal chemistry. acs.org Consequently, a range of synthetic methods has been developed for its construction, from traditional multistep procedures to more modern, efficient pathways.

Conventional Multistep Synthesis Approaches

Traditional methods for synthesizing the thioxanthone core often involve multiple discrete steps and can require harsh reaction conditions. acs.orgvapourtec.com A prevalent historical approach involves the reaction of o-mercaptobenzoic acid with an aromatic partner, followed by cyclization. acs.org This process typically includes an initial oxidative S-arylation, which is then followed by an acid-catalyzed intramolecular cyclization, often using concentrated sulfuric acid. acs.org

Another established multistep sequence begins with the synthesis of a diaryl ketone precursor. For instance, (2-fluorophenyl)(2-halophenyl)methanones can be prepared in a two-step sequence from 1-bromo-2-fluorobenzenes and 2-halobenzaldehydes. These ketone intermediates are then treated with a sulfur source, such as sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O), in a solvent like dimethylformamide (DMF) to yield the final 9H-thioxanthen-9-one structure. researchgate.net While effective, these methods can be limited by the need for specific starting materials and the often severe conditions required for the final cyclization step.

Novel Domino Pathways (e.g., Double Aryne Insertion Strategy)

To overcome the limitations of conventional methods, novel domino or tandem reactions have been developed to provide more efficient access to highly functionalized thioxanthones. One such innovative strategy is the double aryne insertion into a carbon-sulfur double bond. acs.orgchemistryviews.org

This method utilizes readily accessible starting materials: o-silylaryl triflates (as aryne precursors) and thioureas. The reaction proceeds through a domino pathway where two aryne molecules insert into the C=S bond of the thiourea (B124793). Subsequent hydrolysis of the intermediate yields the thioxanthone core. acs.org The thiourea serves a dual role, with its nucleophilic sulfur atom acting as an S²⁻ equivalent and its electrophilic carbon atom serving as the carbonyl source. chemistryviews.org This approach demonstrates excellent functional group tolerance, allowing for the synthesis of a wide array of complex thioxanthones, including tetrasubstituted, asymmetric, and π-extended systems, which are often difficult to access via traditional routes. acs.orgchemistryviews.org

Table 1: Examples of Thioxanthone Synthesis via Double Aryne Insertion

| Aryne Precursor | Thiourea Derivative | Resulting Thioxanthone | Yield | Reference |

|---|---|---|---|---|

| 2-(Trimethylsilyl)phenyl triflate | N,N'-Dimethylthiourea | 9H-Thioxanthen-9-one | Good | acs.orgchemistryviews.org |

| 4,5-Dimethoxy-2-(trimethylsilyl)phenyl triflate | N,N'-Dimethylthiourea | 2,3-Dimethoxy-9H-thioxanthen-9-one | Good | acs.org |

| Ring-fused benzynes | N,N'-Dimethylthiourea | Pentacyclic thioxanthones | N/A | acs.org |

Metal-Free Photocatalytic Oxidation for Thioxanthone Synthesis

Green and sustainable chemistry principles have driven the development of milder synthetic methods. One such advancement is the metal-free photocatalytic oxidation of 9H-thioxanthenes to form the corresponding 9H-thioxanthen-9-ones. ua.esnih.govsemanticscholar.org This transformation represents the final oxidation step in many synthetic sequences.

The reaction is typically carried out under visible light irradiation (e.g., blue LEDs) using molecular oxygen as the terminal oxidant. ua.esnih.gov A metal-free organic photocatalyst, such as riboflavin (B1680620) tetraacetate, facilitates the process. nih.govresearchgate.net The reaction proceeds via the visible light-promoted benzylic oxidation of the 9H-thioxanthene precursor in a solvent like acetonitrile (B52724). nih.gov This method is highly efficient, often providing high to quantitative yields of the desired thioxanthone product under neutral and environmentally friendly conditions, avoiding the need for metal catalysts or stoichiometric chemical oxidants. nih.govsemanticscholar.org

Table 2: Photocatalytic Oxidation of 9H-Thioxanthene

| Substrate | Photocatalyst | Oxidant | Light Source | Yield | Reference |

|---|---|---|---|---|---|

| 9H-Thioxanthene | Riboflavin tetraacetate | Molecular Oxygen (O₂) | Visible blue light | High to Quantitative | ua.esnih.govresearchgate.net |

Targeted Synthesis of Alkoxylated Thioxanthone Derivatives

The synthesis of specifically substituted analogues like 3-Propoxy-9H-thioxanthen-9-one requires regiocontrolled methods for introducing the desired functional groups onto the thioxanthone scaffold.

Regioselective Introduction of Propoxy Moieties

The introduction of a propoxy group at a specific position on the thioxanthone ring is typically achieved by designing the synthesis from a precursor that already contains the desired functionality or a handle for its installation. A common strategy involves the use of a hydroxythioxanthone intermediate. The phenolic hydroxyl group can then be alkylated to form the desired propoxy ether, for example, through a Williamson ether synthesis using a propyl halide (e.g., 1-bromopropane) and a suitable base.

The regioselectivity is therefore dictated by the synthesis of the correctly substituted hydroxythioxanthone precursor. This can be accomplished by selecting appropriately substituted starting materials in the initial core-forming reactions described in section 2.1. For instance, using a substituted o-mercaptobenzoic acid or a substituted aromatic partner in a conventional synthesis would lead to a regiochemically defined product.

Derivatization from Precursor Compounds (e.g., 1-Chloro-4-propoxy-9H-thioxanthen-9-one)

Halogenated thioxanthones serve as versatile precursors for the synthesis of a wide range of derivatives. The compound 1-Chloro-4-propoxy-9H-thioxanthen-9-one is a known and commercially available thioxanthone derivative that exemplifies this principle. synthonix.comnih.govsigmaaldrich.com Although this specific compound has the propoxy group at the 4-position, the general strategy of using halogenated intermediates is broadly applicable.

For example, a chloro-substituted thioxanthone can undergo nucleophilic aromatic substitution to introduce various functionalities. The synthesis of 3-substituted thioxanthen-9-one-10,10-dioxides has been demonstrated starting from 3-chlorothioxanthen-9-one-10,10-dioxide. nih.govnih.gov In this work, the chloro group was displaced by various piperidine (B6355638) and piperazine (B1678402) nucleophiles in the presence of a base like potassium carbonate, often under microwave irradiation to facilitate the reaction. nih.gov This highlights a general and powerful method for derivatization, where a precursor containing a halogen at the desired position (e.g., a hypothetical 3-chloro-9H-thioxanthen-9-one) could be reacted with sodium propoxide to yield this compound.

Table 3: Derivatization of 3-Chloro-10,10-dioxide-thioxanthen-9-one

| Precursor | Nucleophile | Reaction Conditions | Product Type | Yield Range | Reference |

|---|---|---|---|---|---|

| 3-Chloro-10,10-dioxide-thioxanthen-9-one | Piperidines | K₂CO₃, DMF, Microwave | 3-Piperidin-1-yl-thioxanthen-9-ones | 68-99% | nih.gov |

| 3-Chloro-10,10-dioxide-thioxanthen-9-one | Piperazines | K₂CO₃, DMF, Microwave | 3-Piperazin-1-yl-thioxanthen-9-ones | Good to Excellent | nih.gov |

Advanced Functionalization and Derivatization Strategies

Advanced functionalization strategies are crucial for fine-tuning the physicochemical and electronic properties of the thioxanthone core. These methods enable the introduction of specific moieties that can enhance performance in areas such as photopolymerization, catalysis, and materials science.

Synthesis of Aminated Thioxanthones (e.g., Ullmann C-N Cross-Coupling Reactions)

The introduction of amino groups to the thioxanthone scaffold is a key strategy for modifying its electronic properties, leading to derivatives with enhanced absorption in the visible light spectrum and improved performance as photoredox catalysts. acs.org The Ullmann condensation, a classic copper-catalyzed reaction, has been a foundational method for forming C-N bonds between aryl halides and amines. nih.govmdpi.com This reaction typically involves coupling an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures. nih.gov

Modern advancements have led to more efficient Ullmann-type coupling reactions that can proceed under milder conditions. For instance, the use of specific ligands can improve catalyst performance and expand the substrate scope. organic-chemistry.org Research has demonstrated the synthesis of various N-containing xanthones and thioxanthones through Ullmann coupling, highlighting its utility in creating libraries of bioactive compounds. sciforum.net In addition to the traditional Ullmann reaction, other powerful cross-coupling methods like the Buchwald-Hartwig amination have been employed for the synthesis of amino-substituted thioxanthones. This palladium-catalyzed reaction offers a versatile and efficient route to a wide range of aminated derivatives. acs.org For example, a set of thioxanthone derivatives with strongly electron-donating dialkylamino groups were synthesized using the Buchwald-Hartwig reaction, among other methods. acs.org These aminated compounds often serve as highly efficient photoinitiators for radical polymerization. rsc.org

| Reaction Type | Catalyst System (Example) | Substrates | Key Features |

| Ullmann C-N Coupling | CuI / Ligand / Base | Aryl Halide, Amine | Foundational method for C-N bond formation; conditions can be harsh but have been improved with modern ligands. nih.govorganic-chemistry.org |

| Buchwald-Hartwig Amination | Palladium Catalyst / Ligand / Base | Aryl Halide/Triflate, Amine | Highly efficient and versatile; proceeds under milder conditions with a broad substrate scope. acs.org |

Incorporation of Specific Functional Groups (e.g., Oxime-Esters, Siloxane Moieties, Carboxylates)

The versatility of the thioxanthone structure is further expanded by incorporating a variety of functional groups, each imparting unique properties.

Oxime-Esters : The synthesis of thioxanthone oximes and their subsequent conversion to oxime-esters introduces a functional group known for its role in photoinitiating systems. The synthesis can be challenging using conventional methods but has been achieved using combinations like tert-butyl nitrite (B80452) and potassium hexamethyldisilazide. researchgate.net Thioxanthone-promoted reactions involving oxime esters have been explored for various difunctionalization reactions, showcasing their utility in organic synthesis. researchgate.net

Siloxane Moieties : Incorporating siloxane moieties into the thioxanthone structure yields multifunctional photoinitiators with unique characteristics. nih.gov A silicone-thioxanthone (STX) can be prepared via the nucleophilic substitution reaction of a hydroxy-functionalized thioxanthone with a chloropropyl-functionalized polysiloxane. researchgate.net These hybrid molecules exhibit not only efficient photoinitiation but also the ability to modify the surface properties of the cured polymers, for example, by changing a hydrophilic surface to a hydrophobic one. nih.govresearchgate.net The flexible polysiloxane backbone can also lead to a synergistic effect between adjacent thioxanthone units. nih.gov Furthermore, thioxanthones bearing trimethoxysilane (B1233946) groups have been designed for incorporation into siloxane networks through photoinduced sol-gel reactions, which prevents the migration and release of the photosensitizer from the final material. researchgate.netnih.govunica.it

Carboxylates : The introduction of carboxylate groups is another important functionalization strategy. Thioxanthone-fluorenecarboxylic acid and its corresponding sodium carboxylate salt have been synthesized to create both oil- and water-soluble visible light photoinitiators. researchgate.net Additionally, thioxanthone-4-carboxylate derivatives have been developed for applications where low mobility and extractability are crucial, such as in coatings and packaging for food or medicine. google.com The synthesis often involves standard transformations of precursor molecules on the thioxanthone core.

Synthesis of Polymerizable Thioxanthone Derivatives

Thioxanthone derivatives are widely used as photoinitiators in free-radical and cationic photopolymerization due to their favorable absorption characteristics in the near-UV and visible light regions. nih.govmdpi.com To create polymerizable initiators, or "photoinimer," functional groups capable of polymerization, such as vinyl or acrylate (B77674) groups, are incorporated into the thioxanthone structure.

These derivatives can be covalently bound into the polymer network during curing. This approach minimizes the migration of the initiator from the cured polymer, which is a significant advantage in applications like food packaging and biomedical devices. The synthesis involves attaching polymerizable groups to the thioxanthone core through appropriate linker chemistry. For instance, thioxanthones have been functionalized with groups that can participate in free-radical polymerization of acrylates or the cationic polymerization of epoxides. acs.org The efficiency of these systems is often enhanced by using them in two- or three-component initiating systems in combination with amines or onium salts. acs.orgmdpi.com

Synthesis of Chiral Thioxanthone Derivatives

The development of chiral thioxanthone derivatives has opened new avenues in asymmetric catalysis and enantioselective transformations. nih.gov These molecules combine the photosensitizing properties of the thioxanthone chromophore with a chiral scaffold to induce stereoselectivity in photochemical reactions. nih.gov

One synthetic approach involves linking the thioxanthone unit to a chiral backbone. nih.gov For example, chiral thiourea-thioxanthone hybrids have been synthesized starting from N-protected β-amino acids. nih.govtum.de In this multi-step process, the carboxyl group of the amino acid is used to construct the thioxanthone moiety, which is then linked to the chiral amine-derived thiourea. Another strategy involves using the thioxanthone itself as a chiral organocatalyst for reactions like enantioselective [2+2] photocycloadditions induced by visible light. semanticscholar.org The synthesis of such catalysts requires concise and efficient methods to build the chiral thioxanthone framework. semanticscholar.org These developments are part of a growing interest in using visible light for asymmetric transformations, offering an environmentally benign approach to the synthesis of chiral molecules. researchgate.net

| Chiral Derivative Type | Synthetic Precursor (Example) | Synthetic Strategy | Potential Application |

| Thiourea-Thioxanthone Hybrids | N-protected β-amino acids | Attachment of thioxanthone to the amino acid, followed by conversion of the amino group to a chiral thiourea. nih.govtum.de | Asymmetric catalysis, photochemical reactions of bound substrates. nih.gov |

| Chiral Thioxanthone Organocatalysts | Methyl thiosalicylate | Concise synthesis to build an inherently chiral thioxanthone scaffold. semanticscholar.org | Enantioselective [2+2] photocycloaddition reactions. semanticscholar.org |

Photophysical and Photochemical Investigations of 3 Propoxy 9h Thioxanthen 9 One Derivatives

Fundamental Photochemistry of Thioxanthone Chromophores

The photochemical behavior of thioxanthone and its derivatives is dictated by the nature of its electronic excited states and the efficient transitions between them. These properties are central to their widespread use as photosensitizers and photoinitiators.

Electronic Excited States and Their Characteristics (Singlet and Triplet Manifolds)

Upon absorption of light, thioxanthone (TX) is promoted from its singlet ground state (S₀) to an excited singlet state. The electronic structure of the thioxanthone core, featuring a carbonyl group and a sulfur atom integrated into an aromatic system, gives rise to two main types of excited states: nπ* and ππ*.

Singlet Manifold (Sₙ): The initial excitation typically populates a higher-energy singlet state of ππ* character (S₂(ππ)). This state is characterized by the promotion of an electron from a π bonding orbital to a π antibonding orbital. Following this initial excitation, the molecule undergoes an extremely rapid internal conversion (IC) to the lowest excited singlet state, which is of nπ* character (S₁(nπ)). rsc.orgscispace.comunige.ch This nπ state involves the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. The transition from the S₂(ππ) to the S₁(nπ) state is an ultrafast process, occurring on a femtosecond to picosecond timescale. rsc.orgscispace.com

Triplet Manifold (Tₙ): The triplet manifold of thioxanthone also consists of nπ* and ππ* states. Crucially for its photochemical activity, the lowest energy triplet state is of ³ππ* character. rsc.orgscispace.com The relative energy ordering of the excited states is generally S₀ < T₁(³ππ) < S₁(¹nπ) < S₂(¹ππ). This specific arrangement, where the lowest singlet state is ¹nπ and the lowest triplet state is ³ππ*, facilitates highly efficient intersystem crossing (ISC), a key process for populating the reactive triplet state. unige.ch

Intersystem Crossing Rate Constants and Quantum Yields of Triplet State Formation

A defining characteristic of the thioxanthone chromophore is its exceptionally efficient population of the triplet state from the excited singlet state via intersystem crossing (ISC). unige.ch This spin-forbidden transition is facilitated by strong spin-orbit coupling between the S₁(¹nπ) and a higher triplet state, T₂(³nπ), which is close in energy, as dictated by El-Sayed's rule. The subsequent internal conversion within the triplet manifold rapidly populates the lowest-lying, photoreactive T₁(³ππ*) state.

The ISC process is remarkably fast, occurring on a timescale of approximately 4 picoseconds in apolar solvents. rsc.orgscispace.com This high rate of intersystem crossing means that other deactivation pathways from the singlet state, such as fluorescence, are much less favorable, resulting in low fluorescence quantum yields.

The quantum yield of triplet state formation (ΦT), which represents the fraction of absorbed photons that result in the formation of a triplet state, is typically very high for thioxanthones. However, this value is sensitive to the solvent environment. researchgate.net The polarity and hydrogen-bonding capability of the solvent can influence the energy levels of the nπ* and ππ* states, thereby affecting the efficiency of the ISC process.

| Solvent | Triplet Quantum Yield (ΦT) |

| Hexane | 0.85 |

| Benzene | 0.84 researchgate.net |

| Acetonitrile (B52724) | 0.66 - 0.85 researchgate.net |

| Methanol | 0.56 |

Table 1: Triplet quantum yields of thioxanthone in various solvents, demonstrating the influence of the solvent environment on the efficiency of triplet state formation. Data sourced from researchgate.net.

Triplet Energy and Lifetime Dynamics

The populated T₁(³ππ*) state is the primary species responsible for the photochemical reactivity of thioxanthone derivatives. Two key parameters of this state are its energy and its lifetime.

Triplet Energy (E_T): Thioxanthone possesses a high triplet energy, typically reported to be around 265–269 kJ/mol (approximately 66.3 kcal/mol). rsc.orgrsc.orgufba.br This high energy level is sufficient to activate many other molecules through triplet-triplet energy transfer, making thioxanthones excellent photosensitizers for a variety of chemical reactions, including the induction of DNA damage for research purposes. rsc.org The triplet energy can be tuned by modifying the thioxanthone scaffold with different substituents. rsc.orgacs.org

Triplet Lifetime (τ_T): The triplet state of thioxanthone has a relatively long lifetime, typically on the order of microseconds (μs) in deoxygenated solutions. rsc.orgufba.brresearchgate.net For example, lifetimes of ~11 μs in acetonitrile and ~30 μs have been reported. ufba.brresearchgate.net This long lifetime provides a sufficient window for the excited triplet state to interact with other molecules in bimolecular reactions, which is essential for its function as a Type II photoinitiator. rsc.org The lifetime is, however, subject to quenching by various species, most notably molecular oxygen.

Photoinitiation Mechanisms in Polymerization Systems

Thioxanthone derivatives, including 3-Propoxy-9H-thioxanthen-9-one, are primarily known as Type II photoinitiators, which function through bimolecular reactions. This classification distinguishes them from Type I initiators that undergo unimolecular fragmentation.

Type I Photoinitiation: Unimolecular Bond Cleavage Processes

Type I photoinitiators are compounds that, upon excitation, undergo a unimolecular bond cleavage (α-cleavage) to directly generate free radicals capable of initiating polymerization. rsc.orgresearchgate.net This process is characteristic of molecules like benzoin (B196080) ethers or phosphine (B1218219) oxides.

The standard thioxanthone scaffold does not typically undergo Type I cleavage. Its excited state deactivates primarily through the pathways described above, leading to the reactive triplet state that participates in bimolecular reactions. However, it is possible to design specific thioxanthone derivatives that incorporate a photolabile bond. In such engineered molecules, the thioxanthone moiety acts as the light-absorbing chromophore, and the absorbed energy leads to the cleavage of a weak bond elsewhere in the molecule, generating radicals in a one-component system. rsc.org

Type II Photoinitiation: Bimolecular Hydrogen Abstraction and Electron Transfer Processes

The predominant mechanism for photoinitiation by thioxanthone derivatives is the Type II process. rsc.orglongchangchemical.com This mechanism requires the presence of a second molecule, known as a co-initiator or synergist, which interacts with the excited triplet state of the thioxanthone. longchangchemical.comresearchgate.net Common co-initiators are hydrogen donors, such as tertiary amines, alcohols, or thiols. nih.govpku.edu.cn The reaction proceeds via one of two primary pathways:

Hydrogen Abstraction: The excited triplet thioxanthone (³TX*) behaves like a radical and can abstract a hydrogen atom from a suitable donor (R-H), often an amine with an available α-hydrogen. nih.govpku.edu.cn This process results in the formation of a thioxanthone ketyl radical (TXH•) and a radical derived from the co-initiator (R•). rsc.org Both of these radical species can potentially initiate the polymerization of vinyl monomers.

³TX* + R-H (e.g., Amine) → TXH• + R• → Polymerization

Electron Transfer: Alternatively, an electron transfer can occur between the excited triplet thioxanthone and the co-initiator. pku.edu.cnmdpi.com In the common scenario involving a tertiary amine, the amine acts as an electron donor. The electron transfer produces a thioxanthone radical anion (TX•⁻) and an amine radical cation. A subsequent proton transfer from the amine radical cation to the thioxanthone radical anion yields the same neutral ketyl radical (TXH•) and an initiating α-amino radical. mdpi.com The feasibility of this electron transfer process can be estimated by the Rehm-Weller equation, which considers the excitation energy of the photosensitizer and the redox potentials of the donor and acceptor. mdpi.com

³TX* + Amine → [TX---Amine]* (Exciplex) → TX•⁻ + Amine•⁺ → TXH• + α-amino radical → Polymerization

These Type II processes make thioxanthone derivatives highly efficient and versatile photoinitiators, particularly for curing pigmented systems, as their absorption characteristics extend into the near-UV and visible regions of the spectrum. longchangchemical.comacs.org

Role of Co-initiators (e.g., Amines, Iodonium (B1229267) Salts, Sulfonium Salts)

Thioxanthone derivatives, including this compound, often function as Type II photoinitiators, requiring the presence of a co-initiator or synergist to efficiently generate initiating radicals. The choice of co-initiator is crucial and dictates the subsequent reaction mechanism, which can proceed through either photoreduction (electron transfer from the co-initiator) or photooxidation (electron transfer to the co-initiator).

Amines: Aliphatic and aromatic amines are common co-initiators that participate in a photoreductive process. Upon photoexcitation, the thioxanthone derivative in its triplet state abstracts an electron from the amine. This electron transfer is a thermodynamically favorable process. mdpi.com For example, the interaction between an excited thioxanthone derivative and amines like N-methyldiethanolamine (MDEA) or ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) leads to the formation of a radical anion of the thioxanthone and a radical cation of the amine. mdpi.comustc.edu.cn Subsequent proton transfer from the amine radical cation results in the formation of a ketyl radical from the thioxanthone and an α-amino radical. The highly reactive α-amino radical is primarily responsible for initiating the polymerization of acrylic monomers. rsc.org

Iodonium and Sulfonium Salts: Onium salts, such as bis(4-tert-butylphenyl)iodonium hexafluorophosphate (B91526) (IOD) and triarylsulfonium hexafluorophosphate salts (TAS), act as co-initiators in a photooxidative process. mdpi.com In these systems, the photoexcited thioxanthone derivative transfers an electron to the onium salt. mdpi.com This process, known as photosensitization, leads to the cleavage of the onium salt, generating aryl radicals and/or protons that can initiate both radical and cationic polymerization, respectively. mdpi.combiosynth.com This dual functionality makes thioxanthone/onium salt systems highly versatile for curing different types of resins. The efficiency of this process is dependent on the redox potentials of the components. mdpi.com

Photochemical Mechanism Elucidation through Spectroscopic Techniques

Spectroscopic methods, particularly laser flash photolysis (LFP), have been instrumental in elucidating the intricate photochemical mechanisms of thioxanthone derivatives. LFP allows for the direct observation and characterization of transient species, such as triplet excited states and radicals, on microsecond to nanosecond timescales.

Studies on thioxanthen-9-one-10,10-dioxide, a related derivative, using LFP revealed the formation of its triplet excited state with absorption maxima at 375 and 520 nm and a lifetime of 11 µs in acetonitrile. ufba.br This triplet state is efficiently quenched by various electron and hydrogen donors. The quenching rate constants for the triplet state with different molecules have been determined, providing insight into the reactivity and mechanism of interaction. For instance, the quenching by amines like triethylamine (B128534) is diffusion-controlled, with a rate constant of approximately 3.1 x 10¹⁰ L mol⁻¹ s⁻¹. ufba.br

Similarly, LFP experiments on thioxanthen-9-one (B50317) (TX) in the presence of diphenylamine (B1679370) (DPA) in acetonitrile-water mixtures have been used to study the dynamics of photoinduced electron transfer. ustc.edu.cn The experiments allow for the measurement of the quenching rates of the triplet state and the observation of the resulting radical ions, confirming the electron transfer mechanism. ustc.edu.cn These spectroscopic investigations provide fundamental data on triplet energies, lifetimes, and reaction rate constants, which are essential for understanding and optimizing photoinitiation systems.

| Quencher | Quenching Rate Constant (kq) (L mol⁻¹ s⁻¹) |

| Methanol | 7.1 x 10⁶ |

| Ethanol | 1.8 x 10⁷ |

| 2-Propanol | 4.8 x 10⁷ |

| Triethylamine | 3.1 x 10¹⁰ |

| Diphenylamine | 9.7 x 10⁹ |

Table 1: Selected quenching rate constants for the triplet excited state of thioxanthen-9-one derivatives with various donors, as determined by laser flash photolysis techniques. Data sourced from multiple studies on thioxanthone systems. ustc.edu.cnufba.br

Photoinduced Radical Generation and Subsequent Initiation of Polymerization

The primary function of this compound in photopolymerization is to absorb light energy and, in conjunction with a co-initiator, generate free radicals that initiate the polymerization chain reaction.

Upon absorption of UV or visible light, the thioxanthone molecule is promoted from its ground state (S₀) to a singlet excited state (S₁). It then undergoes a highly efficient intersystem crossing (ISC) to a long-lived triplet excited state (T₁). ustc.edu.cnnih.gov This triplet state is the key reactive species.

The T₁ state can then interact with a co-initiator (e.g., an amine or an onium salt) via one of two main pathways:

Hydrogen Abstraction/Electron Transfer (with amines): The triplet thioxanthone abstracts a hydrogen atom or an electron from the amine. This results in the formation of a thioxanthone-derived ketyl radical and an amine-derived α-amino radical. The α-amino radical is typically the primary species that initiates the polymerization of monomers like acrylates. rsc.org

Electron Transfer (with onium salts): The triplet thioxanthone transfers an electron to the onium salt, causing the salt to decompose and generate aryl radicals or cations. These species then initiate radical or cationic polymerization. mdpi.comnih.gov

The generation of these radical species is the crucial step that links the absorption of light to the chemical transformation of liquid monomers into a solid polymer network, a process widely used in UV curing for coatings, inks, and 3D printing. nih.gov

Photoredox Catalysis and Mechanistic Pathways

Beyond polymerization, thioxanthen-9-one and its derivatives have emerged as potent organic photoredox catalysts, capable of mediating a variety of chemical transformations under visible light irradiation. organic-chemistry.org Their favorable photophysical properties, including high triplet energy and long triplet lifetime, enable them to participate in both oxidative and reductive quenching cycles to generate reactive radical intermediates. chemicalbook.com

A notable application is the use of thioxanthen-9-one in dual catalysis systems. For instance, it has been successfully employed in combination with a nickel catalyst for the P(O)-C(sp²) coupling of (hetero)aryl halides with H-phosphine oxides. organic-chemistry.org In this process, the photoexcited thioxanthen-9-one activates the H-phosphine oxide, likely generating a phosphorus-centered radical, which then enters the nickel catalytic cycle to form the desired product. This approach offers a milder and more sustainable alternative to traditional thermal methods. organic-chemistry.org

Oxidative and Reductive Electron Transfer Cycles

The versatility of thioxanthen-9-one as a photoredox catalyst stems from its ability to engage in both oxidative and reductive electron transfer pathways. beilstein-journals.org

Reductive Quenching Cycle: In the presence of an electron donor (D), such as an amine, the photoexcited catalyst (*PC) accepts an electron to form a radical anion (PC•⁻). The donor is oxidized to its radical cation (D•⁺). The highly reducing PC•⁻ can then donate an electron to a substrate (A) to generate a radical anion (A•⁻), regenerating the ground state photocatalyst (PC) and completing the cycle. This pathway is utilized in reactions where a substrate needs to be reduced. mdpi.combeilstein-journals.org

Oxidative Quenching Cycle: Conversely, in the presence of an electron acceptor (A), such as an onium salt, the excited catalyst (*PC) donates an electron to form a radical cation (PC•⁺) and a radical anion of the acceptor (A•⁻). The highly oxidizing PC•⁺ can then accept an electron from a substrate (D), forming a radical cation (D•⁺) and regenerating the ground state catalyst (PC). This cycle is employed for oxidative transformations. mdpi.combeilstein-journals.org

The specific pathway is determined by the reaction components and their respective redox potentials.

Energy Transfer Processes in Photocatalysis

In addition to electron transfer, thioxanthones can also act as photosensitizers via energy transfer (EnT). chemicalbook.com In this mechanism, the excited triplet state of the thioxanthone directly transfers its energy to a substrate molecule, without any net electron transfer. This process promotes the substrate to its own excited triplet state, which can then undergo subsequent reactions like cycloadditions or isomerizations. nih.gov

For this to be efficient, the triplet energy of the thioxanthone sensitizer (B1316253) must be higher than that of the substrate. Thioxanthen-9-one possesses a relatively high triplet energy (approx. 65.5 kcal/mol), making it an effective energy transfer catalyst for a range of organic transformations. ufba.br This property has been harnessed in engineered photoenzymes, where a thioxanthone sensitizer is incorporated into a protein scaffold to drive stereocontrolled photochemical reactions powered by visible light. nih.gov

Other Photoinduced Transformations

The reactivity of photoexcited thioxanthen-9-one extends to other valuable synthetic transformations. One significant application is the activation of aromatic aldehydes. In a metal-free protocol, the excited triplet state of thioxanthen-9-one is a potent enough oxidant to abstract a hydrogen atom from an aromatic aldehyde, generating an acyl radical. This key intermediate can then be trapped by various nucleophiles to synthesize amides, esters, and hydroxamic acids. Thioxanthones have also been employed in a variety of other photocatalytic reactions, including [2+2] photocycloadditions and cross-coupling reactions leading to the formation of C-O, C-N, and C-P bonds. chemicalbook.com

Photo-detritylation in Oligonucleotide Synthesis

In the chemical synthesis of oligonucleotides, the detritylation step, which involves the removal of a dimethoxytrityl (DMT) protecting group, is a critical part of the process. This is typically achieved using an acid, but the process must be carefully controlled to prevent side reactions like depurination. nih.gov The balance between achieving complete detritylation and minimizing depurination is crucial for the synthesis of high-purity, extended-length oligonucleotides. nih.govnih.gov

The efficiency of detritylation can be influenced by the choice of acid and its concentration. For example, studies have compared the effects of dichloroacetic acid (DCA) and trichloroacetic acid (TCA) in methylene (B1212753) chloride on depurination rates. nih.gov

Table 1: Comparison of Depurination Half-Times with Different Acidic Reagents

| Reagent | Concentration in Methylene Chloride | Relative Depurination Rate |

| Dichloroacetic Acid (DCA) | 3% | Slowest |

| Dichloroacetic Acid (DCA) | 15% | Intermediate |

| Trichloroacetic Acid (TCA) | 3% | Fastest |

This table illustrates the relative rates of depurination with commonly used detritylation reagents, highlighting the importance of optimizing this step in oligonucleotide synthesis. nih.gov

Photoinduced Synthesis of Nanomaterials (e.g., Silver Nanoparticles)

The photochemical properties of thioxanthenone derivatives make them effective photoinitiators for the synthesis of nanomaterials, such as silver nanoparticles (AgNPs). researchgate.net This process typically involves the photoreduction of a metal salt, like silver nitrate (B79036) (AgNO₃), to form metallic nanoparticles. nih.gov The thioxanthenone derivative, upon absorbing light, generates reactive species that can reduce the metal ions. researchgate.net

A general strategy for the rapid photoinduced synthesis of monodisperse, ligand-coated silver nanoparticles involves the reduction of Ag⁺ by α-aminoalkyl radicals. researchgate.net These radicals are generated through a hydrogen abstraction reaction from an aliphatic amine by the excited triplet state of a 2-substituted thioxanthenone. researchgate.net The substituent on the thioxanthenone ring can tune the quantum yield of this reaction, allowing for kinetic control over the conversion of Ag⁺ to Ag(0). researchgate.net

The photoinduced generation of silver nanoparticles is considered an environmentally friendly method as it often does not require additional surfactants or stabilizing agents. researchgate.net The size and shape of the resulting nanoparticles can be well-defined through this process. researchgate.net The formation of AgNPs is often monitored by UV-vis spectrophotometry, where a characteristic surface plasmon resonance (SPR) band appears, for instance, around 450 nm, with its absorbance increasing with irradiation time. researchgate.netnih.gov

The efficiency of nanoparticle synthesis can be influenced by various factors, including light intensity and wavelength. nih.gov Different light sources can affect the rate of formation and the characteristics of the resulting nanoparticles. nih.gov

Table 2: Parameters Influencing Photoinduced Silver Nanoparticle Synthesis

| Parameter | Description | Potential Effect on Synthesis |

| Photoinitiator | Thioxanthenone derivative | The substituent on the thioxanthenone can control the reaction kinetics. researchgate.net |

| Metal Precursor | e.g., Silver Nitrate (AgNO₃) | Source of metal ions to be reduced. |

| Reducing Agent | Generated from a co-initiator (e.g., aliphatic amine) | The reactive species that reduces the metal ions. researchgate.net |

| Light Source | Wavelength and intensity | Affects the rate of photoinitiation and nanoparticle formation. nih.gov |

| Solvent | The medium for the reaction | Can influence the stability and growth of nanoparticles. |

This table outlines key components and conditions that play a role in the photoinduced synthesis of silver nanoparticles using thioxanthenone-based systems.

Computational Chemistry and Theoretical Modeling

Electronic Structure Calculations and Excited State Properties

The electronic structure of thioxanthone derivatives is a key determinant of their photophysical and photochemical properties. The parent molecule, 9H-thioxanthen-9-one, possesses a dibenzo-γ-pirone scaffold which is an aromatic oxygenated heterocyclic system. mdpi.comencyclopedia.pub This core structure is essentially planar, a feature that contributes to the stability of the compound due to its conjugated ring system. encyclopedia.pub

Theoretical calculations, such as DFT, are employed to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ktu.edu These calculations are fundamental to understanding the electronic transitions that occur upon photoexcitation. For instance, in thioxanthone derivatives, the nature of the lowest triplet excited state (whether it is n,π* or π,π) significantly influences their reactivity. ufba.br The n,π triplet state, in particular, is known to be highly reactive in hydrogen abstraction reactions. ufba.br

TD-DFT calculations are further used to investigate the properties of excited states. ktu.edu These calculations can predict the energies of singlet and triplet states, providing insights into intersystem crossing and the subsequent photochemical pathways. For some donor-acceptor type thioxanthone derivatives, TD-DFT has shown that the energy difference between the first and second singlet excited states (S1 and S2) can be substantial, which may lead to dual emission or emission from a higher excited state, especially in polar solvents. nih.gov

Prediction and Interpretation of Spectroscopic Data

Computational methods are powerful tools for predicting and interpreting the spectroscopic data of molecules like 3-Propoxy-9H-thioxanthen-9-one. TD-DFT, in particular, is widely used to calculate the electronic absorption spectra of thioxanthone derivatives and their ions. rsc.org These theoretical spectra can then be compared with experimental data to validate the computational model and to assign the observed absorption bands to specific electronic transitions.

For example, the UV-visible absorption spectrum of the parent thioxanthen-9-one (B50317) shows a maximum absorption (λmax) in the range of 380–420 nm, which is a key feature for its application as a photosensitizer. The introduction of substituents, such as a propoxy group, can modulate these absorption properties. Electron-donating groups and polar solvents tend to stabilize the π,π* states, leading to a bathochromic (red) shift in the absorption spectrum. acs.org Conversely, hydrogen bonding of protic solvents to the carbonyl oxygen can stabilize the nonbonding orbital of the oxygen, resulting in a hypsochromic (blue) shift of the n,π* absorption band. acs.org

Laser flash photolysis studies on related 2-alkoxy thioxanthones have revealed transient absorption bands with maxima at 310 and 620 nm, which are characteristic of the triplet excited state. scielo.br In the presence of hydrogen-donating solvents like 2-propanol, a new absorption band appears between 430-460 nm, attributed to the formation of the corresponding ketyl radical. scielo.br

Mechanistic Insights into Photochemical and Photocatalytic Reactions

Theoretical modeling provides profound insights into the mechanisms of photochemical and photocatalytic reactions involving thioxanthone derivatives. These compounds are known to participate in reactions such as electron transfer and hydrogen abstraction, which are fundamental to their function as photoinitiators.

The triplet states of aromatic ketones, like thioxanthones, are central to their photochemistry. ufba.br The n,π* triplet state can readily abstract hydrogen atoms from suitable donors. acs.org Alternatively, both n,π* and π,π* states can be reduced in the presence of good electron donors. acs.org

For instance, the quenching of the triplet state of thioxanthen-9-one-10,10-dioxide by phenols is proposed to occur via a mechanism involving the initial formation of a hydrogen-bonded triplet exciplex, followed by a coupled electron/proton transfer, leading to the formation of ketyl and phenoxyl radicals. ufba.br Similarly, in reactions with tertiary amines, the formation of the radical anion of alkoxy thioxanthones has been observed, indicating an electron transfer mechanism. scielo.br

The thermodynamics of these processes, such as the feasibility of electron transfer, can be evaluated using the Rehm-Weller equation, which incorporates the oxidation potential of the donor, the reduction potential of the acceptor, and the excited state energy of the photosensitizer.

Structure-Performance Relationship Studies (non-biological)

The relationship between the molecular structure of thioxanthone derivatives and their performance in non-biological applications, such as in photopolymerization, is an active area of research. By systematically modifying the substituents on the thioxanthone core, it is possible to tune their properties for specific applications.

For example, the introduction of different electron-donating groups can alter the optoelectronic properties of bipolar thioxanthone derivatives. nih.gov These modifications can affect the ionization potential and glass transition temperatures of the resulting materials, which is crucial for their use in organic electronics. nih.gov

In the context of photoinitiators, the efficiency of this compound and its analogs is directly related to their light absorption characteristics and the reactivity of their excited states. For instance, thioxanthone derivatives are used as photosensitizers in two-component photoinitiation systems for cationic polymerization. Their effectiveness under visible light irradiation is a significant advantage.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Biological Applications

While the provided search results focus more on biological applications of QSAR for thioxanthones, the principles can be extended to non-biological applications. nih.gov QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. nih.gov

For non-biological applications, such as the efficiency of a photoinitiator, a QSAR model could be developed to correlate the photoinitiation efficiency with various molecular descriptors. These descriptors can be constitutional, topological, geometrical, or electronic in nature and can be calculated using computational chemistry software. nih.gov

Although a specific QSAR model for the non-biological applications of this compound is not detailed in the provided results, the methodology has been applied to thioxanthone derivatives for other purposes. nih.gov Such a model would be invaluable for the rational design of new and more efficient photoinitiators by predicting the activity of novel structures before their synthesis.

Applications in Materials Science and Advanced Technologies Non Biological

Photoinitiators for Advanced Polymerization Systems

As a photoinitiator, 3-Propoxy-9H-thioxanthen-9-one and its derivatives are crucial components in systems that rely on photopolymerization, a process where light is used to initiate a polymerization reaction. This has significant implications for coatings, printing, and additive manufacturing.

Development of High-Performance Photoinitiators for Coatings and Printing Inks

This compound derivatives, such as 1-Chloro-4-propoxy-9H-thioxanthen-9-one (CPTXO), are recognized as valuable photoinitiators for the production of coatings, adhesives, and printing inks. lookchem.com Their effectiveness stems from their ability to initiate polymerization upon exposure to UV light, a critical step in the curing process for these materials. lookchem.com Thioxanthone-based photoinitiators are particularly noted for their high sensitivity to UV-LED exposure, especially around 395 nm. epo.org

The performance of these photoinitiators can be enhanced through chemical modification. For instance, the introduction of a propoxy substituent on the thioxanthone aromatic ring can increase the extinction coefficient, leading to faster curing times. google.com Research has explored the use of CPTXO in three-component photoinitiating systems, often in combination with an amine as an electron donor and an iodonium (B1229267) salt. rsc.org Such systems have demonstrated superior efficiency compared to single or two-component systems. rsc.org The mechanism often involves the photoexcited thioxanthene (B1196266) derivative reacting with the amine to generate radicals, which then initiate polymerization. rsc.org

The choice of amine in these three-component systems can influence the polymerization rate. Studies have shown that tertiary aromatic amines can lead to enhanced polymerization rates compared to semi-aromatic or aliphatic amines. rsc.org The efficiency of these systems is vital for applications requiring rapid curing, such as in high-speed printing processes.

Table 1: Components of a High-Performance Photoinitiator System

| Component | Example Compound | Function |

|---|---|---|

| Photosensitizer | 1-Chloro-4-propoxy-9H-thioxanthen-9-one (CPTXO) | Absorbs light and initiates the chemical reaction. |

| Electron Donor | N,N,3,5-tetramethyl aniline (B41778) (TMA) | Donates an electron to the excited photosensitizer. |

| Onium Oxidant | Diphenyl iodonium hexafluorophosphate (B91526) (Ph2IPF6) | Acts as a co-initiator, contributing to radical generation. |

This table outlines the components of a three-part photoinitiator system, highlighting the role of the thioxanthene derivative.

Application in 3D Printing and Stereolithography utilizing Visible Light

The field of additive manufacturing, particularly stereolithography (SLA), has benefited from the development of visible light-sensitive photoinitiators. researchgate.net Stereolithography is a 3D printing process that builds objects layer-by-layer by curing liquid resin with a light source. youtube.com Thioxanthone derivatives are effective in this process due to their ability to absorb visible light and initiate polymerization. rsc.org

Patents have described compositions for 3D printing that include 1-chloro-4-propoxy-9H-thioxanthen-9-one (CPTX) as a key component in the photoinitiator system. google.com The use of visible light photoinitiators is advantageous as it allows for the use of safer, lower-energy light sources like LEDs. idexlab.com The design of one-component polymerizable visible light photoinitiators based on the thioxanthone structure has been a significant area of research, aiming to improve performance and reduce migration. researchgate.netrsc.org

The development of high-performance visible light photoinitiators, such as those based on thioxanthone, is crucial for advancing 3D printing technologies, enabling faster printing speeds and the use of a wider range of materials. idexlab.com

Design of Low Migration Photoinitiator Systems

In applications such as food packaging, there is a critical need for low migration photoinitiators to prevent the transfer of substances from the packaging material into the food. agroparistech.fr Thioxanthone derivatives have been incorporated into polymeric structures to create diffusion-hindered photoinitiators. epo.org These polymeric photoinitiators are less likely to migrate due to their larger size and entanglement within the polymer network. epo.org

The European Printing Ink Association (EuPIA) has established lists of suitable photoinitiators for low migration UV printing inks, categorizing them based on their migration potential and toxicological data. agroparistech.fr The development of polymerizable thioxanthones, which can be covalently bonded into the polymer matrix, is a key strategy for creating low migration systems. epo.org Patents describe the synthesis of such polymerizable photoinitiators, including derivatives of 1-chloro-4-alkoxy-thioxanthen-9-one, which show promise for reducing the amount of extractable and volatile compounds after curing. epo.org

Photocatalysts for Environmental and Synthetic Chemistry

Beyond polymerization, thioxanthone derivatives also exhibit potential as photocatalysts for driving chemical reactions with applications in environmental remediation.

Degradation of Organic Pollutants (e.g., Dyes)

The photocatalytic degradation of organic pollutants, such as dyes in wastewater, is a promising technology for environmental cleanup. mdpi.com Thioxanthone derivatives can act as photocatalysts, absorbing light and generating reactive oxygen species that break down pollutants. researchgate.net

Studies on the photooxidative degradation of a thioxanthone derivative, QTX, have shown that irradiation leads to the formation of oxidized products, indicating the breakdown of the original molecule. researchgate.net The degradation process can be monitored by observing changes in the UV-Vis absorption spectrum of the compound. researchgate.net The efficiency of photocatalytic degradation is influenced by factors such as the initial concentration of the pollutant and the amount of catalyst used. medcraveonline.com Generally, the degradation rate increases with a higher catalyst concentration up to a certain point, beyond which the solution may become too turbid, hindering light penetration. medcraveonline.com

While specific studies on the use of this compound for the degradation of organic pollutants were not found in the search results, the general principles of photocatalysis by thioxanthone derivatives suggest its potential applicability in this area. mdpi.comresearchgate.net

Table 2: Factors Influencing Photocatalytic Degradation of Organic Pollutants

| Factor | Effect on Degradation Efficiency | Rationale |

|---|---|---|

| Initial Pollutant Concentration | Generally decreases with increasing concentration. | At a fixed catalyst amount, a higher concentration of the pollutant can saturate the catalyst surface, reducing the efficiency of the photocatalytic process. medcraveonline.com |

| Catalyst Amount | Increases with increasing amount up to an optimal level. | A higher catalyst amount provides more active sites for the reaction. However, excessive amounts can lead to turbidity, which blocks light and reduces efficiency. medcraveonline.com |

| Irradiation Time | Increases with longer exposure time. | More time allows for a greater extent of the photocatalytic reaction to occur, leading to more complete degradation of the pollutant. medcraveonline.com |

This table summarizes key factors that affect the efficiency of photocatalytic degradation of organic pollutants based on general principles of photocatalysis.

Organic Synthesis and Transformations (e.g., Oxidation Reactions)

Thioxanthone derivatives, including this compound, are recognized for their utility as powerful photocatalysts in a variety of organic reactions. rsc.org Their ability to absorb light and transfer energy makes them effective mediators for chemical transformations. rsc.org

One of the key applications is in oxidation reactions. For instance, thioxanthones can be oxidized to their corresponding sulfone derivatives under strong conditions, a transformation that can enhance solubility and biological activity in related compounds. While specific data on the oxidation of this compound is not detailed in the provided results, the general reactivity of the thioxanthone scaffold suggests its participation in such reactions. evitachem.com The core mechanism involves the absorption of light, leading to an excited triplet state that can initiate chemical reactions. evitachem.com This property is harnessed to generate radicals for C-H functionalization and to enable single electron transfer for cross-coupling reactions.

Heterogeneous Photocatalysis with Thioxanthone Composites (e.g., NanoTiO2)

A significant area of application for thioxanthone derivatives is in heterogeneous photocatalysis, particularly when combined with nanomaterials like titanium dioxide (nanoTiO2). nih.govacs.org These composites are designed to enhance the degradation of organic pollutants, such as industrial dyes. nih.govacs.org

Thioxanthone functionalized nanoTiO2 composites act as efficient photocatalysts. nih.govacs.org The thioxanthone component serves as a photosensitizer, working in synergy with nanoTiO2 to harvest light energy. nih.govacs.org This collaboration boosts the photocatalytic activity of TiO2, which is known for its high chemical stability and low cost. nih.govmdpi.com Research has shown that such composites can achieve high degradation rates for organic dyes like Rhodamine B, methyl blue, and methyl orange under irradiation. nih.govacs.org For example, one study reported a 97% degradation rate of Rhodamine B within 35 minutes of irradiation. nih.govacs.org The modification of nanoTiO2 with thioxanthone broadens its spectral response and improves the separation of photoinduced electron-hole pairs, leading to enhanced performance. nih.gov

Table 1: Photocatalytic Degradation of Organic Dyes using Thioxanthone-NanoTiO2 Composites

| Organic Dye | Degradation Rate | Irradiation Time |

|---|---|---|

| Rhodamine B | 97% | 35 min |

| Methyl Blue | 98% | Not specified |

This data is based on a study of thioxanthone functionalized nanoTiO2 composites. nih.govacs.org

Optical and Electronic Materials

The distinct photophysical properties of this compound and its derivatives make them suitable for use in advanced optical and electronic materials.

Development of Fluorescent Molecules and Organic Light-Emitting Diode (OLED) Emitters

Thioxanthone derivatives are being actively explored for their applications in organic light-emitting diodes (OLEDs) due to their strong fluorescence properties. Specifically, derivatives of thioxanthone have been synthesized and investigated as emitters in OLEDs, demonstrating a range of emission colors from blue to yellow. nih.gov Some of these compounds exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to high external quantum efficiencies in OLED devices. nih.gov

For instance, polymers based on 2-(4-(diphenylamino)-phenyl)-9H-thioxanthen-9-one-10,10-dioxide have been developed as red/orange emissive TADF materials for solution-processed OLEDs. rsc.org These polymers have shown promising results when used as emitters in OLEDs. rsc.org The introduction of different electron-donating groups to the thioxanthone core allows for the tuning of optoelectronic properties, influencing both the color and efficiency of the resulting OLEDs. nih.gov

Applications in Chemical Sensors and Dyes

The fluorescent nature of thioxanthone derivatives also lends itself to applications in chemical sensing. nih.gov Changes in the fluorescence of these molecules upon interaction with specific analytes can be used as a detection mechanism. While direct applications of this compound as a chemical sensor are not explicitly detailed, the general properties of the thioxanthone family suggest this potential.

In the context of dyes, thioxanthone-functionalized nanoTiO2 composites have been shown to effectively degrade organic dyes, highlighting their role in environmental remediation rather than as dyes themselves. nih.govacs.org

Use in Holographic Recording Photopolymer Materials

Thioxanthone derivatives are utilized as photoinitiators in photopolymer materials for holographic recording. researchgate.net These materials typically consist of a polymer binder, monomers, and a photoinitiating system. nsc.ru The thioxanthone component acts as a sensitizer (B1316253), absorbing light and initiating the polymerization of monomers, which leads to local changes in the refractive index of the material, thereby recording a hologram. nsc.ru

Charge-transfer complexes formed between thioxanthen-9-one (B50317) derivatives and other components of the photopolymer can create photosensitivity in the visible spectrum, allowing for laser recording of holograms with high diffraction efficiency. researchgate.net The development of such photopolymers is crucial for applications in data storage, security holography, and 3D imaging. nsc.rumdpi.com

Intermediates in Molecular Motor Synthesis and Nanotechnology Applications

The thioxanthene scaffold, from which this compound is derived, serves as a crucial component in the synthesis of molecular motors. These are nanoscale machines that can convert energy into controlled motion. catenane.netnih.gov The synthesis of these complex structures often involves multi-step processes where thioxanthone derivatives can act as key intermediates. researchgate.net

The broader field of nanotechnology leverages such molecular-level control for a vast array of applications, from targeted drug delivery to the development of novel materials with enhanced properties. nano.govchemisgroup.usdovepress.com While the direct incorporation of this compound into a specific molecular motor is not explicitly stated in the search results, its structural relatives are integral to this area of research. nih.govresearchgate.net The ability to synthesize and manipulate molecules like this is fundamental to advancing nanotechnology. nano.govchemisgroup.usdovepress.com

Structure Performance Relationships Non Biological Focus

Influence of Peripheral Substitution on Photophysical Properties

The photophysical behavior of thioxanthen-9-one (B50317) compounds, including 3-Propoxy-9H-thioxanthen-9-one, is highly sensitive to the nature and position of substituents on the aromatic core. These substitutions can significantly alter the absorption and emission properties of the molecule.

Studies on various thioxanthen-9-one derivatives show that their absorption is often in the visible range (400–500 nm), which is advantageous for applications utilizing visible light sources like LEDs acs.org. The molar extinction coefficients (ε), a measure of how strongly a substance absorbs light at a given wavelength, are also influenced by substitution. Derivatives with extended conjugation or strong donor-acceptor character often exhibit high molar extinction coefficients acs.org. The solvent environment can also play a role in the photophysical properties, with protic solvents sometimes leading to the formation of complexes that alter deactivation pathways of the excited state nih.govresearchgate.net.

The table below summarizes the photophysical properties of several substituted thioxanthen-9-one derivatives, illustrating the impact of different peripheral groups.

| Compound | Substituent(s) | λ_max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Emission Wavelength (nm) |

| Thioxanthen-9-one (TX) | None | ~380 | ~5,000-6,000 | Varies with solvent |

| 2,4-Diethylthioxanthen-9-one (DETX) | 2,4-Diethyl | ~385 | ~6,000-7,000 | Not specified |

| Amine-substituted TX derivatives | Various aniline (B41778) and amine groups | 400 - 450 | High (not specified) | Not specified |

| TXO-TPA | 2-(4-(diphenylamino)phenyl)-9H-thioxanthen-9-one-10,10-dioxide | Not specified | Not specified | ~601-655 (in polymer film) rsc.org |

Note: The data presented is compiled from various sources and may be subject to variations based on solvent and experimental conditions. Data for this compound is not specifically available in the reviewed literature but is expected to follow general trends for alkoxy-substituted derivatives.

Correlation Between Molecular Structure and Photoinitiation Efficiency in Diverse Polymerization Systems

Thioxanthen-9-one derivatives are widely employed as photoinitiators or photosensitizers in polymerization reactions, where their structure is a key determinant of their efficiency. Upon absorption of light, the photoinitiator generates reactive species—either free radicals or cations—that initiate the polymerization of monomers researchgate.net.

The efficiency of a thioxanthen-9-one-based photoinitiator is correlated with several structural factors:

Absorption Properties : The initiator must absorb light effectively at the wavelength of the light source used. Structural modifications that shift the absorption maximum to match the emission of common light sources, such as visible LEDs (e.g., 405 nm, 420 nm, 455 nm), enhance their efficiency acs.orgmdpi.com.

Intersystem Crossing (ISC) Efficiency : Thioxanthones are known for their high efficiency in undergoing intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁). The triplet state is typically the photoactive state in polymerization initiation.

Interaction with Co-initiators : In many systems, particularly for free-radical polymerization, thioxanthones are used with a co-initiator, often a hydrogen donor like a tertiary amine. The structure of the thioxanthone derivative influences the rate of hydrogen abstraction or electron transfer from the co-initiator, which is a critical step in generating the initiating radicals. For instance, derivatives with electron-withdrawing groups can enhance this interaction. An acrylate-functionalized thioxanthone derivative, TX-PA, was shown to be an effective one-component photoinitiator, exhibiting high activity due to the synergistic effect of the acryloxy and tertiary amine groups within the same molecule rsc.org.

Cationic Polymerization : In cationic polymerization, thioxanthone derivatives act as photosensitizers for onium salts (e.g., iodonium (B1229267) or sulfonium salts) acs.orgmdpi.com. The excited state of the thioxanthone derivative interacts with the onium salt to generate the cationic species that initiate polymerization. The photoinitiation efficiency in these systems is strongly dependent on the structure of the thioxanthone sensitizer (B1316253), with some substituted derivatives showing significantly better performance than unsubstituted ones, especially under visible light irradiation acs.orgresearchgate.net.

Research has demonstrated that disubstituted thioxanthone derivatives can exhibit higher photoinitiation efficiency compared to their monosubstituted counterparts in certain systems acs.org. The final conversion rates of monomers are a direct measure of this efficiency.

| Photoinitiating System | Monomer | Light Source (nm) | Final Conversion (%) |

| T-APh/IOD | UVACURE1500 (epoxy) | 420 | ~60% researchgate.net |

| T-A-CN/IOD | UVACURE1500 (epoxy) | 420 | ~55% researchgate.net |

| DETX/IOD | UVACURE1500 (epoxy) | 420 | ~20% researchgate.net |

| T-A-SCF₃/IOD | TMPTA (acrylate) | 455 | ~65% researchgate.net |

| TX-PA | HDDA (acrylate) | >400 | ~60% rsc.org |

Note: IOD refers to an iodonium salt co-initiator. T-APh, T-A-CN, and T-A-SCF₃ are different amine-substituted thioxanthone derivatives. The efficiency is highly dependent on the specific monomer and co-initiator system.

Impact of Structural Modifications on Photocatalytic Activity and Selectivity

Beyond polymerization, thioxanthen-9-one and its derivatives serve as potent metal-free organic photocatalysts for a variety of chemical transformations mdpi.comrsc.org. Their photocatalytic activity stems from their photophysical properties, such as high triplet energy and long triplet state lifetime, which allow them to act as effective energy or electron transfer agents rsc.org.

Structural modifications to the thioxanthen-9-one scaffold can influence:

Redox Potentials : The oxidation and reduction potentials of the ground and excited states can be tuned by adding electron-donating or electron-withdrawing substituents. This tuning is crucial for enabling specific electron transfer events with substrate molecules.

Energy Transfer : As a photosensitizer, the triplet energy of the thioxanthone derivative is a key parameter. Structural changes can modify this energy, allowing for the selective activation of substrates with appropriate triplet energies.

Reaction Pathways : Thioxanthone derivatives can operate through both oxidative and reductive quenching cycles. For example, in a dual system with nickel catalysis for the amination of aryl halides, thioxanthen-9-one acts as a photosensitizer that transfers energy to a nickel complex, facilitating the final reductive elimination step rsc.org. The efficiency and selectivity of such reactions can be influenced by the electronic properties of the specific thioxanthone derivative used.

While specific studies on the photocatalytic activity of this compound are not prevalent, the presence of the electron-donating propoxy group would be expected to lower its oxidation potential, potentially favoring oxidative quenching pathways in photocatalytic cycles.

Design Principles for Tunable Optical Properties, including Thermally Activated Delayed Fluorescence Emitters

A significant area of research for thioxanthen-9-one derivatives is in the design of materials for organic light-emitting diodes (OLEDs), particularly as emitters exhibiting Thermally Activated Delayed Fluorescence (TADF) nih.gov. TADF allows for the harvesting of non-emissive triplet excitons, enabling theoretical internal quantum efficiencies of 100% nih.gov.

The key design principle for creating TADF molecules based on the thioxanthen-9-one core is to minimize the energy gap (ΔE_ST) between the lowest singlet (S₁) and triplet (T₁) excited states. A small ΔE_ST facilitates efficient reverse intersystem crossing (RISC) from the T₁ to the S₁ state, converting non-radiative triplets into radiative singlets.

Structural strategies to achieve this include:

Donor-Acceptor (D-A) Architecture : The thioxanthen-9-one unit, especially when oxidized to the S,S-dioxide (thioxanthone dioxide), serves as a strong electron acceptor (A) tandfonline.comnih.gov. By attaching strong electron-donating moieties (D), such as triphenylamine (TPA), carbazole, or spiroacridine derivatives, a molecule with significant charge-transfer (CT) character in its excited state is created rsc.orgtandfonline.comnih.gov.

Spatial Separation of HOMO and LUMO : In these D-A systems, the HOMO is typically localized on the donor unit, while the LUMO is on the acceptor unit. Inducing a significant spatial twist (large dihedral angle) between the donor and acceptor moieties minimizes their electronic coupling. This spatial separation effectively reduces the exchange energy, leading to a very small ΔE_ST researchgate.net.

Tuning Emission Color : The emission color of the TADF emitter can be tuned by varying the strength of the donor and acceptor units or by modifying the molecular backbone. For instance, copolymerizing a thioxanthone-based D-A unit with other moieties can shift the emission from red to orange nih.gov. By carefully selecting donor groups, blue TADF emitters based on the thioxanthen-9-one S,S-dioxide acceptor have also been designed nih.govresearchgate.net.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FT-IR) Spectroscopy) for Reaction Kinetics and Functional Group Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a fundamental tool for the structural elucidation and analysis of 3-Propoxy-9H-thioxanthen-9-one and its derivatives. mdpi.comnih.gov This technique is instrumental in identifying the key functional groups present in the molecule. The characteristic signals in the IR spectrum confirm the structure of newly synthesized thioxanthone derivatives. nih.gov For instance, the presence of a propoxy group and the thioxanthone core can be verified by specific vibrational bands. nih.gov

FT-IR spectroscopy is also employed to monitor the kinetics of polymerization reactions initiated by thioxanthone derivatives. mdpi.com By tracking the disappearance of the characteristic vibrational bands of the monomer functional groups, such as the acrylate (B77674) double bond, researchers can determine the rate and extent of the polymerization process. mdpi.com This real-time analysis provides valuable insights into the photoinitiating efficiency of the compound. mdpi.com

Key FT-IR Data for a Related Thioxanthone Derivative (1-Bromo-4-propoxy-9H-thioxanthen-9-one):

ν (cm⁻¹): 3442, 2961, 2874, 1637, 1592, 1580, 1560, 1460, 1427, 1375, 1307, 1254, 1173, 1114, 1053, 961, 911, 865, 819, 807, 787, 753, 745, 677, 642, 566, 478. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D-NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of this compound and its derivatives. mdpi.comnih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. rsc.orgjocpr.com

The ¹H NMR spectrum reveals the number of different types of protons, their multiplicity (splitting pattern), and their integration (relative number). For the propoxy group, distinct signals corresponding to the methyl, methylene (B1212753), and oxymethylene protons would be expected. The aromatic protons of the thioxanthone skeleton would appear in a specific region of the spectrum, with their coupling patterns providing information about their relative positions on the rings. rsc.org

The ¹³C NMR spectrum complements the ¹H NMR data by showing the number of non-equivalent carbon atoms. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the attached atoms. rsc.org For a comprehensive assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are often employed. mdpi.commdpi.com HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings between protons and carbons, which is particularly useful for assigning quaternary carbons. mdpi.com

Illustrative NMR Data for a Thioxanthone Derivative:

| Technique | Observed Chemical Shifts (δ ppm) and Couplings (Hz) |

|---|---|

| ¹H NMR | Signals corresponding to aromatic and aliphatic protons. rsc.org |

| ¹³C NMR | Signals for carbonyl, aromatic, and aliphatic carbons. rsc.org |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Compositional Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used for the precise determination of the molecular mass of this compound and its derivatives. mdpi.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to four or more decimal places, which allows for the unambiguous determination of the elemental composition of the molecule. nih.gov This is crucial for confirming the identity of newly synthesized compounds and for distinguishing between molecules with the same nominal mass but different elemental formulas. mdpi.comnih.gov